
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP 47,497, which is a synthetic cannabinoid that binds to the CB1 receptor in the brain.
Wirkmechanismus
CP 47,497 binds to the CB1 receptor in the brain, which is a G protein-coupled receptor that is responsible for the psychoactive effects of cannabinoids. When CP 47,497 binds to the CB1 receptor, it activates the G protein signaling pathway, which leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and physiological effects:
CP 47,497 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase appetite, reduce pain, decrease anxiety, and produce a feeling of euphoria. CP 47,497 has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CP 47,497 in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using CP 47,497 is its potential for abuse and addiction, which makes it difficult to use in animal studies. Additionally, the psychoactive effects of CP 47,497 can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on CP 47,497. One area of research is the development of new drugs that target the endocannabinoid system for the treatment of various diseases such as pain, anxiety, and addiction. Another area of research is the development of new methods for studying the endocannabinoid system, such as the use of optogenetics to selectively activate CB1 receptors in specific brain regions. Finally, there is a need for further studies on the long-term effects of CP 47,497 on the brain and behavior.
Synthesemethoden
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)propanamide involves the reaction of 4-chlorobenzyl cyanide with ethyl 2-bromo-2-methylpropanoate in the presence of a base to form an ester intermediate. The intermediate is then treated with hydroxylamine hydrochloride and triethylamine to form the oxadiazole ring. The final step involves the deprotection of the ester group to form the desired compound.
Wissenschaftliche Forschungsanwendungen
CP 47,497 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. This compound has been shown to have a high affinity for the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids. CP 47,497 has been used to study the effects of cannabinoids on appetite, pain, anxiety, and addiction.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-2-13-5-3-4-6-16(13)21-17(24)11-12-18-22-19(23-25-18)14-7-9-15(20)10-8-14/h3-10H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTWPKGWQULWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

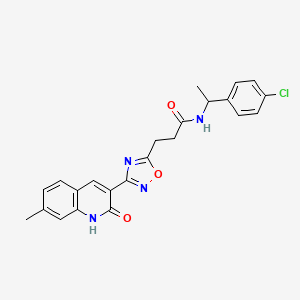
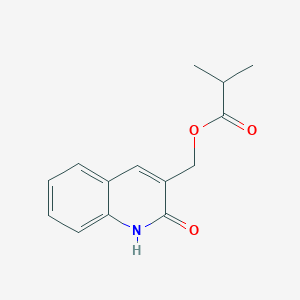
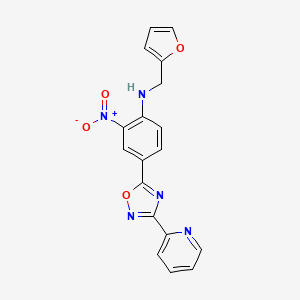

![3-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7690298.png)
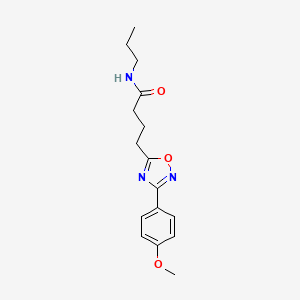
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7690303.png)
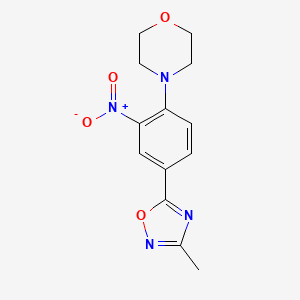
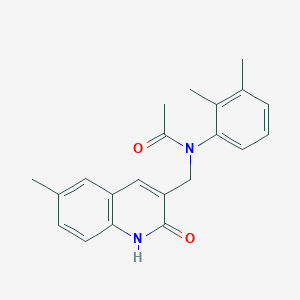
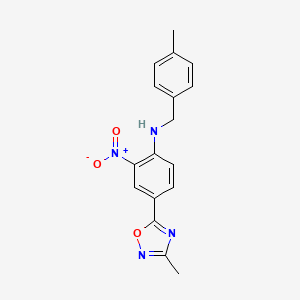
![2-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7690335.png)
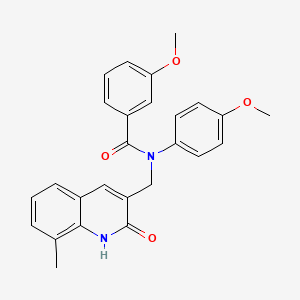
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7690346.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7690376.png)